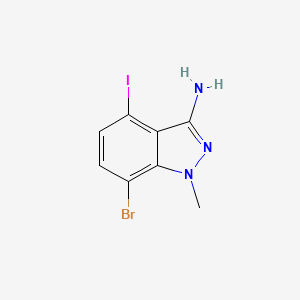
7-bromo-4-iodo-1-methyl-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-iodo-1-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. This particular compound, with its unique bromine and iodine substitutions, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: Starting with 2-bromo-4-iodoaniline, the compound undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Cyclization: The amine is then subjected to cyclization with appropriate reagents to form the indazole ring.
Methylation: The final step involves methylation at the nitrogen atom to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-iodo-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in the development of new pharmaceuticals. Its derivatives have been studied for their anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways involved in cell proliferation and survival, making it effective in anti-cancer applications. The exact pathways and targets depend on the specific biological context and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- 7-Bromo-4-fluoro-1-methyl-1H-indazol-3-amine
- 7-Bromo-4-methyl-1H-indazol-3-amine
Uniqueness
Compared to these similar compounds, 7-bromo-4-iodo-1-methyl-1H-indazol-3-amine stands out due to the presence of both bromine and iodine atoms. This unique substitution pattern can influence its reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C8H7BrIN3 |
|---|---|
Molekulargewicht |
351.97 g/mol |
IUPAC-Name |
7-bromo-4-iodo-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H7BrIN3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |
InChI-Schlüssel |
BRYDMTOJLNAMMI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


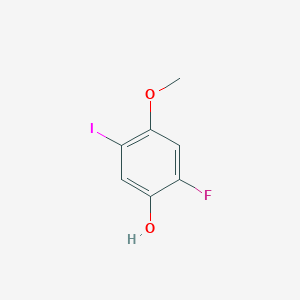

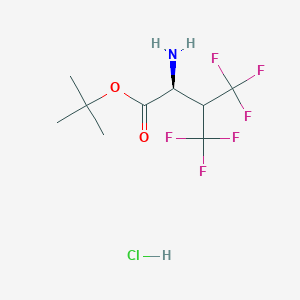
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
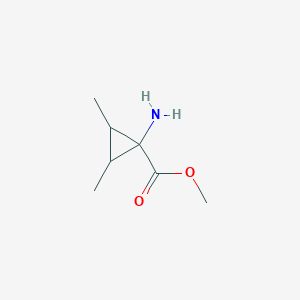

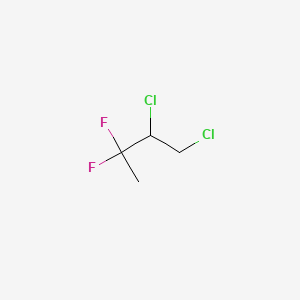

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

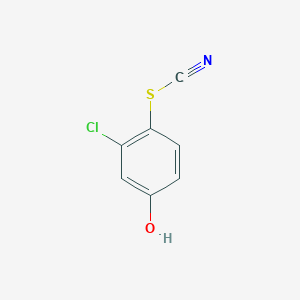
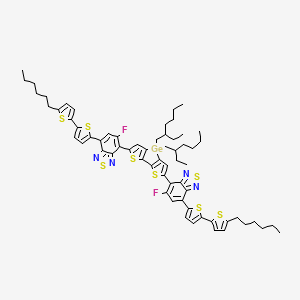
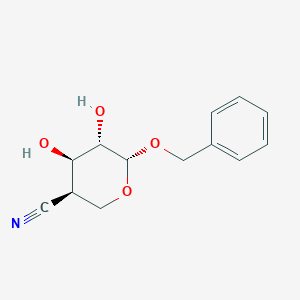
![2-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-5-[[4-(hexadecylsulphonyl)phenyl]amino]-2,4-dihydro-3h-pyrazol-3-one](/img/structure/B12849996.png)
